- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Cas no 672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4)

672310-53-1 structure
Nom du produit:1,1'-Sulfonylbis2-(methylthio)ethane-13C4
Numéro CAS:672310-53-1
Le MF:C6H14O2S3
Mégawatts:218.339777469635
CID:5236321
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Propriétés chimiques et physiques
Nom et identifiant
-
- 1,1'-Sulfonylbis2-(methylthio)ethane-13C4
-
- Piscine à noyau: 1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1
- La clé Inchi: IMRNRNZPCBFCKC-PQVJJBODSA-N
- Sourire: S(=O)(=O)([13CH2][13CH2]SC)[13CH2][13CH2]SC
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | S479679-10mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 10mg |
$1326.00 | 2023-05-17 | ||
TRC | S479679-2.5mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 2.5mg |
$414.00 | 2023-05-17 | ||
TRC | S479679-1mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 1mg |
$184.00 | 2023-05-17 | ||
TRC | S479679-5mg |
1,1'-Sulfonylbis[2-(methylthio)ethane]-13C4 |
672310-53-1 | 5mg |
$798.00 | 2023-05-17 |
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Disodium sulfide Solvents: Acetone ; 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Methanol ; rt
3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
5.1 Solvents: Ethanol ; 30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Methanol ; rt
3.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
4.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
5.1 Solvents: Ethanol ; 30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
4.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Référence
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Phosphoric acid , Hydrogen peroxide Solvents: Water ; 3 d, reflux
2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
3.1 Solvents: Ethanol ; 30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
3.1 Solvents: Ethanol ; 30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Référence
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt
2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
2.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Référence
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: 2,6-Lutidine Solvents: Acetonitrile , Ethyl acetate ; 2 d, rt
2.1 Solvents: Ethanol ; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Solvents: Ethanol ; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Référence
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Ethanol ; 0 °C; 0 °C → rt
Référence
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Ethanol ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; overnight, rt
Référence
- Synthesis of 13C labeled sulfur and nitrogen mustard metabolites as mass spectrometry standards for monitoring and detecting chemical warfare agentsJournal of Labelled Compounds and Radiopharmaceuticals, 2012, 55(6), 211-222,
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Raw materials
- Sodium Methanethiolate (~20% in Water)
- 2,2′-Sulfonylbis[ethanol-1,2-13C2]
- Acetic-13C2 acid, 2,2′-thiobis-, diethyl ester
- Ethyl Bromoacetate-1,2-13C2
- Ethanol-1,2-13C2, 2,2′-sulfonylbis-, 1,1′-dimethanesulfonate
- 2,2'-Thiobis(ethanol)-13C4
- 1,1′-Sulfonylbis[2-chloroethane-1,2-13C2]
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Preparation Products
1,1'-Sulfonylbis2-(methylthio)ethane-13C4 Littérature connexe
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
672310-53-1 (1,1'-Sulfonylbis2-(methylthio)ethane-13C4) Produits connexes
- 2228306-10-1(2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-amine)
- 120962-03-0(Canola Oil)
- 2138562-28-2(3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid)
- 1267706-20-6(2-(2-cyclopropyl-1,3-oxazol-4-yl)acetic acid)
- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)
- 1261269-91-3(2,3,6-trifluoropyridine-4-carbaldehyde)
- 1805169-95-2(Ethyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-acetate)
- 1263275-25-7(N-methyl-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide)
- 2171820-40-7(tert-butyl N-(2-{(2-fluoroethyl)carbamothioylamino}ethyl)carbamate)
- 2228825-70-3(2,2-dimethyl-1-2-(1H-pyrazol-1-yl)ethylcyclopropan-1-amine)
Fournisseurs recommandés
atkchemica
Membre gold
Fournisseur de Chine
Réactif

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot
